3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid
Overview
Description
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid is a useful research compound. Its molecular formula is C42H57N5O13S and its molecular weight is 872 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid is a bioconjugate that combines biotin and a fluorenylmethyloxycarbonyl (Fmoc) group. This structure is designed to enhance biological activity and facilitate applications in drug delivery, diagnostics, and molecular biology. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key functional groups:
- Biotin moiety : Increases solubility and facilitates binding to avidin or streptavidin.
- Tetraoxa-pentadecanamido chain : Provides hydrophilicity and flexibility.
- Fluorenylmethyloxycarbonyl group : Protects the amine during synthesis and can be removed under specific conditions for further reactions.
Property | Value |
---|---|
Molecular Formula | C23H42N2O7 |
Molecular Weight | 446.59 g/mol |
CAS Number | Not available |
Solubility | Soluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The biotin component allows for strong binding to avidin or streptavidin, which can be exploited in various applications such as targeted drug delivery systems. The Fmoc group can also be utilized in peptide synthesis, where it serves as a protective group that can be selectively removed.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Cellular Uptake : The biotin moiety enhances cellular uptake through receptor-mediated endocytosis.
- Targeted Drug Delivery : It can be conjugated with therapeutic agents to target specific cells expressing biotin receptors.
- Diagnostic Applications : Its ability to bind strongly with avidin allows for use in diagnostic assays where detection sensitivity is critical.
Case Study 1: Drug Delivery System
In a study published in Journal of Controlled Release, researchers developed a drug delivery system using this compound conjugated with doxorubicin. The results showed enhanced cytotoxicity against cancer cells due to targeted delivery facilitated by the biotin-avidin interaction.
Case Study 2: Diagnostic Assays
A study in Analytical Chemistry demonstrated the use of this compound in developing sensitive assays for biomarker detection. The assay showed a significant increase in sensitivity compared to traditional methods, highlighting the utility of biotinylated compounds in diagnostics.
Research Findings
Recent findings indicate that the compound's biological activity can be modulated by altering the length of the polyethylene glycol (PEG) spacer or changing the protective groups on the amines. These modifications can affect solubility, stability, and interaction with target molecules.
Table 2: Summary of Research Findings
Modification | Effect on Activity |
---|---|
Increased PEG length | Enhanced solubility and stability |
Different protective groups | Altered release rates in drug delivery |
Properties
IUPAC Name |
3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N5O13S/c1-2-59-41(53)47(42(54)60-26-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32)35(25-38(50)51)45-37(49)15-17-55-19-21-57-23-24-58-22-20-56-18-16-43-36(48)14-8-7-13-34-39-33(27-61-34)44-40(52)46-39/h3-6,9-12,32-35,39H,2,7-8,13-27H2,1H3,(H,43,48)(H,45,49)(H,50,51)(H2,44,46,52)/t33-,34-,35?,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHBADQANZTZAY-HYVFJNSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C(CC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N(C(CC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N5O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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